molecular formula C24H39P B1357885 Dicyclohexyl(2,6-diisopropylphenyl)phosphine CAS No. 1053657-07-0

Dicyclohexyl(2,6-diisopropylphenyl)phosphine

Cat. No. B1357885
M. Wt: 358.5 g/mol
InChI Key: BTJYWUVKNAFRBF-UHFFFAOYSA-N
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Description

Dicyclohexyl(2,6-diisopropylphenyl)phosphine, also known as SPhos , is a phosphine ligand commonly employed in transition metal-catalyzed reactions. Its chemical formula is C24H39P , and it has a molecular weight of 358.54 g/mol . This air-stable, electron-rich biaryl phosphine enhances the reactivity of palladium catalysis during cross-coupling reactions .


Synthesis Analysis

The synthesis of SPhos involves the reaction of 2,6-diisopropylphenyl chloride with cyclohexylmagnesium bromide followed by treatment with triethylamine . The resulting product undergoes phosphination using dicyclohexylphosphine to yield SPhos .


Molecular Structure Analysis

SPhos features a biphenyl backbone with two cyclohexyl groups and two isopropyl groups. The phosphorus atom is centrally located within the biphenyl framework . The SMILES representation of SPhos is: CC(C)c1cccc(C(C)C)c1P(C2CCCCC2)C3CCCCC3.


Chemical Reactions Analysis

  • Hiyama Coupling : Promotes C-Si bond formation .

Physical And Chemical Properties Analysis

  • Air Stability : Stable under ambient conditions .

Scientific Research Applications

Application 1: Buchwald-Hartwig Cross Coupling Reaction

  • Summary of the Application : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is used as a ligand in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds.

Application 2: Suzuki-Miyaura Coupling

  • Summary of the Application : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is used as a ligand in the Suzuki-Miyaura coupling reaction . This reaction is used to form carbon-carbon bonds.

Application 3: Heck Reaction

  • Summary of the Application : This phosphine is used as a ligand in the Heck reaction . The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming process.

Application 4: Hiyama Coupling

  • Summary of the Application : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is used as a ligand in the Hiyama coupling reaction . This reaction is used to form carbon-carbon bonds.

Application 5: Negishi Coupling

  • Summary of the Application : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is used as a ligand in the Negishi coupling reaction . This reaction is used to form carbon-carbon bonds.

Application 6: Sonogashira Coupling

  • Summary of the Application : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is used as a ligand in the Sonogashira coupling reaction . This reaction is used to form carbon-carbon bonds.

Application 7: Stille Coupling

  • Summary of the Application : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is used as a ligand in the Stille coupling reaction . This reaction is used to form carbon-carbon bonds.

Application 8: Trifluoromethylation of Hindered Aryl Chlorides

  • Summary of the Application : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is used as a ligand in the palladium-catalyzed trifluoromethylation of hindered aryl chlorides .

properties

IUPAC Name

dicyclohexyl-[2,6-di(propan-2-yl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39P/c1-18(2)22-16-11-17-23(19(3)4)24(22)25(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h11,16-21H,5-10,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJYWUVKNAFRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609353
Record name Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexyl(2,6-diisopropylphenyl)phosphine

CAS RN

1053657-07-0
Record name Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Jia - 2015 - search.proquest.com
Transition metal catalyzed CC bond and CS bond forming reactions offer a new opportunity to construct sulfur-containing compounds. However, preparation of sulfoxides through this …
Number of citations: 5 search.proquest.com

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